Ethyl 2-(3-piperidinylidene)acetate hydrochloride
Overview
Description
Ethyl 2-(3-piperidinylidene)acetate hydrochloride is a chemical compound that belongs to the amino acid ester and piperidine class of compounds. It has a CAS Number of 957472-02-5 and a molecular weight of 205.68 .
Molecular Structure Analysis
The molecular formula of this compound is C9H16ClNO2 . The InChI Code is 1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H/b8-6-; .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Pharmacological Properties
- Ethyl 2-(3-piperidinylidene)acetate hydrochloride, also known as etozolin, displays low toxicity and demonstrates potent diuretic and saluretic properties with a mild onset of action. It also exhibits a significant antihypertensive effect in hypertensive rats, as observed in long-term experiments (Herrmann et al., 1977).
Effects on Learning and Memory in Mice
- A study involving the synthesis of similar compounds to this compound reported learning and memory facilitation effects in mice (Jiang Jing-ai, 2006).
Plasma Assay and Pharmacokinetic Studies
- A method for determining Ethyl 2-(3-piperidinylidene)acetate (etozolin) and its pharmacologically active main metabolite, ozolinone, in plasma through high-performance liquid chromatography has been developed. This method is crucial for pharmacokinetic studies of etozolin (Hengy et al., 1980).
Metabolic Activity in Obese Rats
- Chronic administration of a compound structurally related to this compound led to reduced food intake and weight gain in obese rats, indicating a potential role in metabolism and obesity management (Massicot et al., 1985).
Use in Peptide Chemistry
- Ethyl 2-cyano-2-(hydroxyimino) acetate (Oxyma), a compound similar in structure to this compound, has been evaluated for its applicability and buffering capacity in peptide chemistry. It plays a role in preventing base-mediated side reactions in peptides (Subirós‐Funosas et al., 2012).
Impurity Profile Determination
- A study involved the determination of the impurity profile of a structurally related compound to this compound, demonstrating the importance of such analyses in drug development for the identification of byproducts (Thomasberger et al., 1999).
Synthesis of Derivatives
- Various derivatives of this compound and similar compounds have been synthesized, revealing their potential for development into different pharmacological agents (Hayashi et al., 1998).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Properties
IUPAC Name |
ethyl (2E)-2-piperidin-3-ylideneacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H/b8-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJKQHMXNKETO-WVLIHFOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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